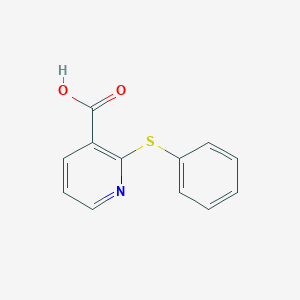

2-(Phenylthio)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIDOIDQQMOYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35620-72-5 | |

| Record name | 2-(Phenylthio)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35620-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(phenylsulfanyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Phenylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(phenylthio)nicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2-chloronicotinic acid, followed by its conversion to the final product. This document includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate a thorough understanding of the synthetic process.

Synthesis of 2-Chloronicotinic Acid: A Comparative Analysis of Key Methodologies

The primary precursor for the synthesis of this compound is 2-chloronicotinic acid. Several methods for its preparation have been reported, with the most common approaches involving the chlorination of nicotinic acid N-oxide or the direct oxidation of a substituted pyridine.

Chlorination of Nicotinic Acid N-Oxide

A prevalent method for the synthesis of 2-chloronicotinic acid involves the chlorination of nicotinic acid N-oxide using various chlorinating agents. This approach offers reliable yields and is a well-established procedure in organic synthesis.

Experimental Protocol:

A suspension of nicotinic acid N-oxide (70 g) in phosphorus oxychloride (POCl3, 300 ml) is prepared at room temperature. Triethylamine (50 g) is added dropwise, leading to an exothermic reaction and dissolution of the nicotinic acid N-oxide at approximately 50°C. The resulting solution is then heated in a water bath at 100°C for 4 hours. Following the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured into water while maintaining the temperature below 40°C. The pH of the solution is adjusted to 2.0-2.5 by the addition of a diluted caustic soda solution, which induces the precipitation of 2-chloronicotinic acid. The solid product is collected by filtration and dried.

| Product | Yield | Melting Point | Reference |

| 2-Chloronicotinic Acid | 65-70% | 173-175°C | [1] |

Direct Oxidation of 2-Chloro-3-methylpyridine

An alternative and high-yielding approach to 2-chloronicotinic acid is the direct oxidation of 2-chloro-3-methylpyridine. This method can achieve near-quantitative yields under specific catalytic conditions.

Experimental Protocol:

In a suitable reaction vessel, 2-chloro-3-methylpyridine is dissolved in a solvent such as acetic acid, chloroform, acetonitrile, or ethyl acetate. N-hydroxyphthalimide is added as an initiator, along with a metal salt catalyst, which can be cobalt acetate, cobalt (III) acetylacetonate, manganese acetate, or manganese (III) acetylacetonate. The reaction is carried out under an oxygen atmosphere at a temperature ranging from 50-120°C and a pressure of 0.2-2 MPa for 3-24 hours. After the reaction is complete, the mixture is cooled and filtered. The collected solid is washed with water. The filter cake is then dissolved in aqueous ammonia, and any insoluble material is removed by filtration. The filtrate is acidified with hydrochloric acid to a pH of 1, resulting in the precipitation of the white solid product, 2-chloronicotinic acid. The product is collected by filtration, washed with water, and dried.

| Starting Material | Catalyst | Yield | Purity | Melting Point | Reference |

| 2-Chloro-3-methylpyridine | Cobalt (III) acetylacetonate and Manganese (III) acetylacetonate | up to 94.1% | >99.5% (HPLC) | 177-178.5°C | [2] |

Synthesis of this compound via Ullmann Condensation

It has been observed in the synthesis of 2-anilinonicotinic acids from 2-chloronicotinic acid that the reaction can proceed in the absence of a copper catalyst, sometimes leading to higher yields and simplified purification.[3]

Representative Experimental Protocol (based on analogous C-N coupling):

A mixture of 2-chloronicotinic acid, thiophenol (1.1 to 1.5 equivalents), and a suitable base (e.g., potassium carbonate, 2 equivalents) is prepared in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or xylene. If a catalyst is employed, a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), can be added. The reaction mixture is heated to a temperature between 140-150°C and stirred for several hours (typically 12-24 hours), or until reaction completion is indicated by a suitable monitoring technique (e.g., TLC). After cooling to room temperature, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

| Reactants | Catalyst | Solvent | Temperature | Potential Yield |

| 2-Chloronicotinic Acid, Thiophenol | CuI (optional) | Xylene, DMF, DMSO, or Pyridine | 140-150°C | Moderate to High |

Note: The optimal conditions (solvent, temperature, use of catalyst) for the reaction with thiophenol would require experimental optimization. The purity of the commercially available this compound is reported to be ≥94%.[4]

Reaction Pathways and Workflows

To visually represent the synthetic processes, the following diagrams have been generated using the DOT language.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the Ullmann condensation step.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in medicinal chemistry and drug development. Its structural similarity to known bioactive compounds suggests potential therapeutic applications, particularly in areas where nicotinic acid and its analogues have shown promise, such as in the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a potential biological signaling pathway.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are computationally predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂S | [1][2] |

| Molecular Weight | 231.27 g/mol | [1][2] |

| CAS Number | 35620-72-5 | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Melting Point | 171-171.5 °C (Experimental) | |

| Boiling Point | 407.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.37 g/cm³ (Predicted) | [3] |

| pKa | Not Experimentally Determined | |

| Solubility | Not Experimentally Determined | |

| logP (XLogP3) | 2.931 (Predicted) | [3] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols applicable to crystalline organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with a high degree of accuracy using the capillary method.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.[4]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20 °C/minute) for a preliminary approximate measurement.

-

Refined Measurement: A second sample is prepared and the apparatus is allowed to cool. The sample is then heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Boiling Point Determination (Capillary Method)

For substances that are liquid at or near room temperature, the capillary method provides a micro-scale technique for boiling point determination.[1][6][7][8][9]

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A small amount (a few drops) of the liquid sample is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil), making sure the top of the sample is below the level of the heating fluid.

-

Observation: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: Heating is discontinued when a steady stream of bubbles is observed. The liquid will begin to be drawn into the capillary tube as the apparatus cools. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of an ionizable compound can be determined accurately using potentiometric titration.[10][11][12][13][14]

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant (NaOH for an acidic compound).

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve.

-

pKa Calculation: For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2][15][16][17][18]

Apparatus:

-

Stoppered flasks or vials

-

Shaking incubator or orbital shaker at a constant temperature

-

Centrifuge

-

Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a series of flasks containing a known volume of the desired solvent (e.g., water, buffer at a specific pH).

-

Equilibration: The flasks are sealed and agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting saturated solution is separated from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method. A calibration curve is typically used for accurate quantification.

-

Solubility Value: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of this compound is limited, the well-documented anti-inflammatory properties of nicotinic acid and its derivatives provide a strong basis for a hypothesized mechanism of action. Nicotinic acid is known to exert anti-inflammatory effects through the activation of the G-protein coupled receptor 109A (GPR109A), which subsequently inhibits the NF-κB signaling pathway, a central regulator of inflammation.[19][20][21][22] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, some derivatives of nicotinic acid have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, another key player in the inflammatory response.[23]

Based on this, a potential anti-inflammatory signaling pathway for this compound is proposed below.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

The following diagram illustrates the general experimental workflow for determining the key physicochemical properties as described in the protocols above.

Caption: General experimental workflow for physicochemical characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some key experimental data points are yet to be determined, the provided protocols offer a clear path for their acquisition. The hypothesized anti-inflammatory mechanism, based on the known activities of related compounds, suggests a promising area for further biological investigation. This information serves as a valuable resource for researchers and scientists engaged in the development of new therapeutic agents.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. enamine.net [enamine.net]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. scribd.com [scribd.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms — Oxford Neuroscience [neuroscience.ox.ac.uk]

- 21. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Semantic Scholar [semanticscholar.org]

- 22. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Phenylthio)nicotinic Acid

Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of 2-(Phenylthio)nicotinic acid. Therefore, this guide outlines the well-established mechanisms of its parent compound, nicotinic acid (niacin). The biological activities of this compound may differ, and the information presented here should be considered as a foundational framework for potential research and not as a definitive description of its specific molecular actions. Limited research has explored derivatives of 2-(thiobenzyl)nicotinic acid for antimicrobial and antitubercular activities.

Introduction

Nicotinic acid, a B-vitamin, is a well-established therapeutic agent for dyslipidemia. Its derivatives are of significant interest in drug discovery for their potential to modulate various physiological processes. This compound, a derivative containing a phenylthio group at the 2-position of the pyridine ring, is a compound of interest for researchers exploring novel therapeutic agents. This technical guide provides a comprehensive overview of the core mechanisms of action of nicotinic acid, which are presumed to be relevant to its phenylthio derivative.

Core Mechanism of Action: Targeting the HCA₂ (GPR109A) Receptor

The primary mechanism of action of nicotinic acid is mediated through the activation of the G-protein coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A. This receptor is predominantly expressed in adipocytes and immune cells such as macrophages.[1][2]

Signaling Pathway in Adipocytes

Activation of HCA₂ in adipocytes by nicotinic acid initiates a signaling cascade that leads to the inhibition of lipolysis. This process is central to the lipid-lowering effects of nicotinic acid.

Figure 1: HCA₂ Receptor Signaling in Adipocytes

Experimental Protocol: In Vitro cAMP Assay

A common method to assess the activation of the HCA₂ receptor is to measure the inhibition of cyclic AMP (cAMP) production in cells expressing the receptor.

-

Cell Culture: CHO-K1 cells stably expressing the human HCA₂ receptor are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

-

Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with forskolin (an adenylyl cyclase activator) in the presence or absence of varying concentrations of the test compound (e.g., nicotinic acid or this compound).

-

cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., ELISA or HTRF).

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP production is plotted to determine the EC₅₀ of the compound.

Anti-inflammatory Mechanisms

Nicotinic acid also exerts significant anti-inflammatory effects, primarily through its action on immune cells like macrophages.

NF-κB Signaling Pathway

Nicotinic acid has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.

Figure 2: Inhibition of NF-κB Signaling

Experimental Protocol: NF-κB Reporter Assay

-

Cell Line: Use a macrophage cell line (e.g., RAW 264.7) stably transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

-

Treatment: Seed cells in a 96-well plate. Pre-treat with the test compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Lysis and Luminescence Reading: After a defined incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.

SIRT1-Dependent Pathway

Nicotinic acid can also attenuate vascular inflammation through the activation of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase.

References

The Discovery and Evolution of Nicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, has a rich and multifaceted history, evolving from a simple chemical compound to a crucial vitamin and a therapeutic agent. Its derivatives have been at the forefront of treating pellagra and, more recently, dyslipidemia. This technical guide provides an in-depth exploration of the discovery, history, and development of nicotinic acid derivatives, detailing key experiments, quantitative data, and the underlying signaling pathways.

Historical Discovery and Milestones

The journey of nicotinic acid from its initial synthesis to its recognition as a vital nutrient and therapeutic agent is a compelling narrative of scientific inquiry and discovery.

Early Synthesis and the Pellagra Enigma

Nicotinic acid was first synthesized in 1867 by the oxidation of nicotine, but its biological significance remained unknown for decades.[1] In the early 20th century, the devastating disease pellagra, characterized by dermatitis, diarrhea, and dementia, was rampant, particularly in the southern United States where corn was a dietary staple.[2] Initially, the cause of pellagra was incorrectly attributed to an infectious agent or a toxin in spoiled corn.

Goldberger's Pioneering Epidemiological Work

Dr. Joseph Goldberger, a U.S. Public Health Service officer, was instrumental in shifting the understanding of pellagra.[3] Through a series of observational studies in the early 1910s, he noted that the disease disproportionately affected the poor and those in institutions like orphanages and prisons, while the staff, who had a more varied diet, remained healthy. This led him to hypothesize that pellagra was a nutritional deficiency disease.

Elvehjem's Identification of Nicotinic Acid as the "Pellagra-Preventive Factor"

The definitive link between nicotinic acid and pellagra was established in 1937 by Conrad Elvehjem and his colleagues at the University of Wisconsin.[4] They were investigating "black tongue," a canine disease analogous to pellagra. By fractionating liver extracts, they isolated a substance that cured black tongue in dogs and identified it as nicotinic acid. Subsequent clinical trials confirmed its efficacy in treating pellagra in humans, leading to the fortification of flour with niacin and the virtual eradication of the disease in developed nations.[4]

The Emergence of Nicotinic Acid as a Lipid-Lowering Agent

In 1955, a new therapeutic role for nicotinic acid emerged when Rudolf Altschul and his colleagues discovered that high doses of nicotinic acid could lower cholesterol levels in humans. This serendipitous finding marked the beginning of its use as the first orally active, broad-spectrum lipid-lowering drug, predating the advent of statins.

Quantitative Data on Nicotinic Acid and Its Derivatives

The development of nicotinic acid derivatives has been driven by the need to improve efficacy, reduce side effects, and understand their structure-activity relationships. The following tables summarize key quantitative data for nicotinic acid and some of its notable derivatives.

Table 1: In Vitro Potency of Nicotinic Acid Derivatives at the GPR109A Receptor

| Compound | Receptor | Assay Type | EC50 / IC50 (nM) | Reference |

| Nicotinic Acid | Human GPR109A | Calcium Mobilization | 52 | [5] |

| Acipimox | Human GPR109A | Not Specified | ~20x more potent than Nicotinic Acid | [3] |

| MK-6892 | Human GPR109A | Calcium Mobilization | 74 | [5] |

| GSK256073 | Human GPR109A | Not Specified | Potent and Selective | [4] |

| Compound 5a (pyrazole derivative) | Human GPR109A | Calcium Mobilization | 45 | [5][6] |

Table 2: Pharmacokinetic Properties of Nicotinic Acid Formulations

| Formulation | Time to Peak Plasma Concentration (Tmax) | Elimination Half-Life (t1/2) | Bioavailability | Reference |

| Immediate-Release (IR) Niacin | 30-60 minutes | 20-45 minutes | Nearly complete | [7] |

| Sustained-Release (SR) Niacin | Slower than IR | Longer than IR | Variable | [8] |

| Extended-Release (ER) Niacin | Intermediate between IR and SR | Longer than IR | Good | [8] |

Table 3: Clinical Efficacy of Nicotinic Acid on Lipid Profile

| Study / Compound | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Reference |

| Niacin (general) | 5-25% | 15-35% | 20-50% | [9] |

| AIM-HIGH (ER Niacin + Simvastatin) | Further 12.0% vs. 5.5% in placebo | 25.0% vs. 9.8% in placebo | 28.6% vs. 8.1% in placebo | [3] |

| Acipimox | Significant | Significant | Significant | [10] |

Key Experimental Protocols

The following sections provide detailed methodologies for pivotal historical experiments and modern assays used in the study of nicotinic acid and its derivatives.

Goldberger's Pellagra Induction and Prevention Studies (Human Subjects)

Objective: To demonstrate that pellagra is a dietary deficiency disease.

Methodology:

-

Subject Recruitment: Healthy male volunteers were recruited from a Mississippi prison farm with the promise of a pardon.

-

Dietary Intervention (Induction): The experimental group was fed a monotonous diet typical of poor Southern communities, consisting mainly of cornmeal, grits, salt pork, and molasses, for a period of six months.

-

Control Group: A control group of prisoners continued to consume their regular, more balanced diet.

-

Observation: Both groups were monitored for the development of pellagra symptoms.

-

Dietary Intervention (Prevention): In separate studies at orphanages, the diet of children with pellagra was supplemented with fresh meat, milk, and eggs.

-

Outcome Measurement: The incidence and resolution of pellagrous symptoms were recorded.

Results: The experimental group on the deficient diet developed pellagra, while the control group did not. Supplementing the diet of the orphans led to the resolution of their symptoms.

Synthesis of Acipimox

Objective: To synthesize 5-methylpyrazine-2-carboxylic acid 4-oxide (Acipimox), a more potent derivative of nicotinic acid.

Methodology (One-Pot Synthesis):

-

Reaction Setup: Acetone aldehyde and o-phenylenediamine are used as initial raw materials for a cyclization reaction.

-

One-Pot Operation: The subsequent steps of oxidation, acidification, decarboxylation, and a final oxidation are carried out in a single reaction vessel without isolation of intermediates.

-

Catalytic Oxidation: Hydrogen peroxide is used as the oxidizing agent in the presence of a catalyst to facilitate the reaction.

-

Purification: The final product, acipimox, is isolated and purified.

GPR109A Functional Assay: cAMP Measurement

Objective: To determine the functional activity of nicotinic acid derivatives by measuring their ability to inhibit adenylyl cyclase via GPR109A.

Methodology:

-

Cell Culture: A cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells) is cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (nicotinic acid derivative).

-

Adenylyl Cyclase Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Cell Lysis: The cells are lysed to release intracellular contents.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of nicotinic acid and its derivatives are primarily mediated through the G-protein coupled receptor GPR109A. Understanding its signaling pathways and the workflow for developing new derivatives is crucial for drug discovery.

GPR109A Signaling Pathway

Caption: GPR109A signaling pathways activated by nicotinic acid derivatives.

Experimental Workflow for Nicotinic Acid Derivative Drug Discovery

Caption: A typical drug discovery workflow for nicotinic acid derivatives.

Conclusion

The story of nicotinic acid and its derivatives is a testament to the progression of scientific understanding, from epidemiology to molecular biology. What began as a cure for a devastating nutritional deficiency has evolved into a valuable tool for managing cardiovascular risk. The ongoing research into GPR109A signaling and the development of biased agonists continue to open new avenues for therapeutic intervention, promising more effective and better-tolerated treatments for a range of metabolic and inflammatory diseases. This guide serves as a foundational resource for researchers dedicated to advancing this important field of study.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. frontiersin.org [frontiersin.org]

- 9. old.rrjournals.com [old.rrjournals.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

In-depth Technical Guide: 2-(Phenylthio)nicotinic Acid (CAS 35620-72-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic research landscape for 2-(Phenylthio)nicotinic acid (CAS 35620-72-5), a derivative of nicotinic acid. While research on this specific compound is limited, this document consolidates the available information on its chemical identity, synthesis, and potential biological activities, drawing parallels with the well-studied parent compound, nicotinic acid (niacin), and other related derivatives. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule.

Chemical Identity and Properties

CAS Number: 35620-72-5

IUPAC Name: 2-(Phenylsulfanyl)pyridine-3-carboxylic acid

Synonyms: this compound, 2-Phenylsulfanyl-3-pyridinecarboxylic acid

Chemical Formula: C₁₂H₉NO₂S

Molecular Weight: 231.27 g/mol

Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Purity | ≥94% | [1] |

| MDL Number | MFCD00052110 | [1] |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, general methods for the synthesis of 2-(aryloxy/arylthio)nicotinic acids typically involve the reaction of a corresponding 2-halonicotinic acid with a thiol in the presence of a base. A plausible synthetic route is outlined below.

Experimental Protocol: General Synthesis of 2-(Arylthio)nicotinic Acids

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

2-Chloronicotinic acid

-

Thiophenol

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF) or other suitable solvent

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a solution of 2-chloronicotinic acid in a suitable solvent such as DMF, add a stoichiometric equivalent of thiophenol.

-

Add an excess of a base, such as potassium carbonate, to the reaction mixture.

-

Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate and wash with water.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

-

Alternatively, the acidified aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Diagram 1: General Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Mechanism of Action

Specific biological activity data for this compound is scarce in the scientific literature. However, as a derivative of nicotinic acid, its biological effects are likely to be related to the pathways modulated by its parent compound. Nicotinic acid is a well-known lipid-lowering agent and has been used in the treatment of dyslipidemia.[2]

GPR109A Agonism

The primary mechanism of action of nicotinic acid is through its agonistic activity on the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA₂).[][4] This receptor is highly expressed in adipocytes and immune cells.

Diagram 2: Nicotinic Acid Signaling Pathway in Adipocytes

Caption: The GPR109A-mediated signaling cascade initiated by nicotinic acid in adipocytes.

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade results in decreased lipolysis and a reduction in the release of free fatty acids (FFAs) into the circulation. Lower circulating FFAs reduce the substrate available for the liver to synthesize triglycerides, leading to decreased VLDL and LDL production. It is hypothesized that this compound may act as a GPR109A agonist, similar to nicotinic acid.

Anti-inflammatory Effects

Nicotinic acid has also been shown to exert anti-inflammatory effects, which are mediated through GPR109A on immune cells such as monocytes and macrophages.[5] This leads to a reduction in the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[5] Given the structural similarity, this compound may also possess anti-inflammatory properties. Some studies on other nicotinic acid derivatives have reported significant anti-inflammatory activity.[2][6]

Cardiovascular Effects

Recent research has indicated a complex relationship between niacin metabolism and cardiovascular disease. High levels of niacin breakdown products, specifically N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), have been associated with an increased risk of major adverse cardiac events, potentially through a mechanism involving vascular inflammation.[7][8][9][10] The metabolic fate of this compound and its potential to form similar metabolites is currently unknown and warrants investigation.

Future Research Directions

The basic research on this compound is still in its nascent stages. To fully understand its therapeutic potential, the following areas require further investigation:

-

Detailed Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol for this compound, along with comprehensive analytical characterization.

-

Pharmacological Profiling:

-

Receptor Binding Assays: Quantitative determination of the binding affinity of this compound for GPR109A and other potential targets.

-

In Vitro Functional Assays: Measurement of the compound's agonistic or antagonistic activity at GPR109A, for example, through cAMP measurement assays in cells expressing the receptor.

-

Anti-inflammatory Activity: Evaluation of its effects on cytokine release in activated immune cells.

-

-

In Vivo Studies:

-

Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Efficacy Studies: Evaluation of its lipid-lowering and anti-inflammatory effects in relevant animal models of dyslipidemia and inflammation.

-

Cardiovascular Safety: Assessment of its long-term effects on cardiovascular health, including the monitoring of its metabolites.

-

Conclusion

This compound (CAS 35620-72-5) is a nicotinic acid derivative with a currently underexplored research profile. Based on the well-established pharmacology of nicotinic acid, it is plausible that this compound may exhibit activity as a GPR109A agonist with potential lipid-lowering and anti-inflammatory effects. However, a significant research gap exists, and dedicated studies are required to elucidate its synthesis, pharmacological properties, and therapeutic potential. This technical guide serves as a starting point for researchers and drug developers interested in investigating this promising chemical entity.

References

- 1. a1prolab.com [a1prolab.com]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How excess niacin may promote cardiovascular disease | National Institutes of Health (NIH) [nih.gov]

- 8. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 9. medpagetoday.com [medpagetoday.com]

- 10. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]

theoretical studies of 2-sulfanylpyridine-3-carboxylic acids

An In-depth Technical Guide to the Theoretical Study of 2-Sulfanylpyridine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sulfanylpyridine-3-carboxylic acid, also known as 2-mercaptonicotinic acid, is a derivative of nicotinic acid (Vitamin B3).[1][2] Its structure, featuring both a carboxylic acid group and a sulfanyl (thiol) group on a pyridine ring, makes it an interesting candidate for various applications, including medicinal chemistry and materials science.[3][4] Organosulfur compounds derived from mercaptopyridine are recognized for their roles in pharmacology and biology, often acting as effective ligands for transition metal complexes and possessing antimicrobial and antifungal properties.[4]

A key structural feature of this molecule is the potential for tautomerism between the thiol form (possessing an S-H bond) and the thione form (a pyridone analogue with a C=S bond and an N-H bond).[4] Theoretical and computational studies are indispensable for understanding the fundamental properties of such molecules, including their structural stability, electronic characteristics, and reactivity. These studies provide insights that are crucial for rational drug design and the development of novel materials.

This guide outlines the standard theoretical methodologies applied to study 2-sulfanylpyridine-3-carboxylic acid, using data and protocols from computational analyses of analogous compounds to illustrate the core concepts and expected outcomes.

Theoretical Methodologies and Protocols

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the primary tools for the theoretical investigation of molecular systems like 2-sulfanylpyridine-3-carboxylic acid.[5] These methods offer a balance between computational cost and accuracy.

Experimental Protocol: DFT-Based Molecular Analysis

A typical computational protocol for analyzing 2-sulfanylpyridine-3-carboxylic acid involves the following steps:

-

Structure Optimization: The initial molecular geometry of both the thiol and thione tautomers is optimized. This is a crucial step to find the lowest energy (most stable) conformation of the molecule. A commonly used method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe electron distribution and hydrogen bonding.[5][6]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data for structural validation.[7][8]

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine various electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity.[6]

-

Advanced Analysis (Optional):

-

Natural Bond Orbital (NBO) Analysis: This method is used to study charge transfer interactions, intramolecular hydrogen bonding, and the nature of chemical bonds.[6][8]

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis characterizes the topology of the electron density to precisely define atomic interactions, including hydrogen bonds and other non-covalent interactions.[6][8]

-

Solvation Modeling: To simulate a more realistic biological environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Structural and Electronic Properties

The theoretical analysis of 2-sulfanylpyridine-3-carboxylic acid would primarily focus on establishing its most stable tautomeric form and quantifying its chemical reactivity.

Tautomeric Stability

For mercaptopyridine derivatives, the N-protonated thione tautomer is often found to be more stable in the crystalline state, largely due to its ability to form strong N–H···A type hydrogen bonds.[4] DFT calculations can precisely quantify the energy difference between the thiol and thione forms, predicting their relative populations in the gas phase or in solution.

Global Reactivity Descriptors

From the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), several key descriptors of chemical reactivity can be calculated. These parameters are crucial for predicting how the molecule will interact with biological targets.

| Parameter | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability; a larger gap implies lower reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape; related to electronegativity. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table summarizes key reactivity descriptors derived from HOMO and LUMO energies, as demonstrated in theoretical studies of related heterocyclic compounds.[6]

Spectroscopic Analysis

DFT calculations provide a powerful means to predict and interpret vibrational spectra (IR and Raman). By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This allows for the assignment of specific spectral bands to the vibrations of particular functional groups (e.g., C=O stretch of the carboxylic acid, C=S stretch of the thione, or N-H/S-H vibrations).[7][8]

| Functional Group | Tautomer | Expected Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Carboxylic Acid | Both | C=O stretch | 1680 - 1780 |

| Carboxylic Acid | Both | O-H stretch | 2500 - 3300 (broad) |

| Thiol Group | Thiol | S-H stretch | 2550 - 2600 |

| Thione Group | Thione | C=S stretch | 1050 - 1250 |

| Pyridine Ring | Thione | N-H stretch | 3300 - 3500 |

This table presents hypothetical calculated vibrational frequencies for key functional groups of 2-sulfanylpyridine-3-carboxylic acid based on typical ranges observed in related molecules.[6][8]

Potential Applications in Drug Development

Theoretical studies are integral to modern drug discovery. For a molecule like 2-sulfanylpyridine-3-carboxylic acid, computational methods can help predict its potential as a therapeutic agent.

-

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For instance, nicotinic acid derivatives have been studied as potential inhibitors of enzymes like VEGFR-2, which is implicated in cancer.[9] A docking study would place the 2-sulfanylpyridine-3-carboxylic acid molecule into the active site of a target protein to estimate its binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

ADME Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[9] This helps in assessing its drug-likeness and identifying potential liabilities early in the development process.

References

- 1. 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00592A [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis [frontiersin.org]

- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(Phenylthio)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Phenylthio)nicotinic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed, predicted spectroscopic profile based on the well-established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data herein is derived from the analysis of its constituent functional groups: a substituted pyridine ring, an aromatic carboxylic acid, and a phenyl thioether moiety. This guide also includes detailed experimental protocols for obtaining such spectra, intended to serve as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on analogous structures and typical chemical shift and absorption frequency ranges for the respective functional groups.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH |

| ~8.6 | Doublet of Doublets | 1H | H6 (Pyridine) |

| ~8.2 | Doublet of Doublets | 1H | H4 (Pyridine) |

| ~7.6 | Multiplet | 2H | H2', H6' (Phenyl) |

| ~7.4 | Multiplet | 3H | H3', H4', H5' (Phenyl) |

| ~7.2 | Doublet of Doublets | 1H | H5 (Pyridine) |

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~168 | Quaternary | -COOH |

| ~158 | Quaternary | C2 (Pyridine) |

| ~152 | Tertiary | C6 (Pyridine) |

| ~140 | Tertiary | C4 (Pyridine) |

| ~136 | Quaternary | C1' (Phenyl) |

| ~132 | Tertiary | C4' (Phenyl) |

| ~130 | Tertiary | C2', C6' (Phenyl) |

| ~129 | Tertiary | C3', C5' (Phenyl) |

| ~125 | Quaternary | C3 (Pyridine) |

| ~122 | Tertiary | C5 (Pyridine) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium-Weak | C=C and C=N stretching (Pyridine and Phenyl rings) |

| ~1300 | Medium | C-O stretch |

| ~900 | Broad, Medium | O-H bend (out-of-plane) |

| ~750, ~690 | Strong | C-H out-of-plane bending (Phenyl ring substitution) |

| ~700 | Medium | C-S stretch |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₂H₉NO₂S, with a molecular weight of 231.27 g/mol . A prominent molecular ion peak is expected at m/z = 231.

-

Major Fragmentation Pathways: Aromatic carboxylic acids and phenyl thioethers exhibit characteristic fragmentation patterns.[1][2]

-

Loss of -OH (M-17): A significant peak is anticipated at m/z = 214, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of -COOH (M-45): Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in a peak at m/z = 186.[1][2]

-

Cleavage of the C-S bond: Fragmentation may occur at the carbon-sulfur bond, leading to ions corresponding to the phenylthio group (C₆H₅S⁺, m/z = 109) or the nicotinic acid radical cation.

-

Loss of CO₂ (M-44): A peak at m/z = 187 could also be observed from the loss of a neutral carbon dioxide molecule.

-

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of the solid this compound sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[3] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

- Transfer the solution into a standard 5 mm NMR tube.

- If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added (for non-aqueous solvents).

2. Data Acquisition (¹H and ¹³C NMR):

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

- Shim the magnetic field to achieve homogeneity and optimize spectral resolution.[3]

- For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

- For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance sensitivity.[4] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a high-quality spectrum, especially for quaternary carbons.[4]

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Reference the spectrum. For ¹H and ¹³C NMR, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

- Perform baseline correction to ensure a flat baseline.

- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

- Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

- Place a small amount of the solid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[5]

- Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

2. Data Acquisition:

- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- The data is usually collected over a range of 4000 to 400 cm⁻¹.

3. Data Processing:

- The software automatically subtracts the background spectrum from the sample spectrum.

- Perform baseline correction if necessary.

- Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

1. Sample Preparation (for Electron Ionization - EI):

- For analysis via a direct insertion probe, a small amount of the solid sample (typically < 1 mg) is placed in a capillary tube.

- Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) at a low concentration (e.g., 1 mg/mL).[6]

2. Data Acquisition:

- The sample is introduced into the high-vacuum source of the mass spectrometer. If introduced as a solid, the probe is heated to volatilize the sample. If in solution, the solvent is evaporated.

- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

- The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

- The detector records the abundance of ions at each m/z value.

3. Data Processing:

- The resulting mass spectrum is plotted as relative intensity versus m/z.

- The peak with the highest m/z is typically identified as the molecular ion peak.

- The fragmentation pattern is analyzed to deduce the structure of the molecule. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Nicotinic Acid Derivatives: A Technical Guide to Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid (niacin), a B-complex vitamin, and its derivatives have long been recognized for their therapeutic effects, most notably in the management of dyslipidemia. However, ongoing research has unveiled a broader spectrum of pharmacological activities, positioning these compounds as promising candidates for a variety of therapeutic areas. This technical guide provides an in-depth overview of the core therapeutic targets of nicotinic acid derivatives, focusing on the molecular mechanisms, quantitative data, and experimental methodologies relevant to researchers, scientists, and drug development professionals.

Dyslipidemia and Cardiovascular Disease

Nicotinic acid is a potent agent for modulating lipid profiles, and its derivatives have been developed to improve its therapeutic index. The primary mechanisms revolve around the regulation of lipid metabolism and transport.

Key Targets and Mechanisms

GPR109A is a high-affinity receptor for nicotinic acid, primarily expressed in adipocytes and immune cells. Its activation is central to the lipid-lowering effects of nicotinic acid.

-

Mechanism: Upon binding of nicotinic acid, the Gαi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn decreases the phosphorylation and activation of hormone-sensitive lipase (HSL). The inhibition of HSL reduces the lipolysis of triglycerides in adipose tissue, thereby decreasing the release of free fatty acids (FFAs) into circulation. A lower FFA flux to the liver reduces the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.

DGAT2 is a key enzyme in the final step of triglyceride synthesis. Nicotinic acid directly inhibits the activity of this enzyme in the liver.

-

Mechanism: Nicotinic acid acts as a non-competitive inhibitor of DGAT2, reducing the synthesis of triglycerides.[1] This direct inhibition contributes to the reduction in hepatic VLDL production and secretion, independent of the effects on FFA mobilization from adipose tissue.

CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (VLDL and LDL). Nicotinic acid modulates CETP activity.

-

Mechanism: Nicotinic acid has been shown to decrease the expression of the CETP gene, leading to reduced plasma CETP activity.[2] This inhibition results in an increase in HDL cholesterol (HDL-C) levels.

ABCA1 is a crucial membrane transporter involved in the initial steps of reverse cholesterol transport, mediating the efflux of cholesterol from peripheral cells to lipid-poor apolipoprotein A-I (apoA-I).

-

Mechanism: Nicotinic acid upregulates the expression of ABCA1 in monocytes and macrophages.[3] This is thought to be mediated, in part, through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and liver X receptor (LXR) pathways, enhancing reverse cholesterol transport and contributing to increased HDL-C levels.[2]

PPARγ is a nuclear receptor that plays a key role in lipid metabolism and inflammation.

-

Mechanism: Nicotinic acid can indirectly activate PPARγ. This activation in macrophages promotes the expression of genes involved in reverse cholesterol transport, such as ABCA1 and CD36.[3]

Data Presentation

| Derivative | Target | Assay Type | Quantitative Data (IC50/EC50/Ki) |

| Nicotinic Acid | GPR109A | cAMP Inhibition | EC50: ~100-300 nM[4] |

| Acifran | GPR109A | cAMP Inhibition | EC50: ~100 nM[4] |

| Nicotinic Acid | DGAT2 | Enzyme Inhibition | IC50: ~0.1 mM[1] |

| Compound 5a | GPR109A | Calcium Mobilization | EC50: 45 nM[5] |

Experimental Protocols

This protocol describes the measurement of GPR109A activation by assessing the inhibition of forskolin-stimulated cAMP production in HEK293 cells stably expressing human GPR109A.

-

Cell Culture: Culture HEK293-GPR109A cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Seeding: Seed cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of nicotinic acid derivatives in assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX).

-

Assay Procedure:

-

Wash cells once with assay buffer.

-

Add 50 µL of compound dilutions to the respective wells.

-

Add 50 µL of forskolin solution (e.g., 10 µM final concentration) to all wells except the basal control.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: Plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This protocol measures the enzymatic activity of DGAT2 by quantifying the incorporation of a radiolabeled acyl-CoA into diacylglycerol.

-

Enzyme Source: Prepare microsomes from cells or tissues expressing DGAT2 (e.g., HepG2 cells).

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), MgCl2, BSA, 1,2-dioleoylglycerol, and the microsomal preparation.

-

Inhibitor Addition: Add various concentrations of the nicotinic acid derivative or vehicle control to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding [14C]oleoyl-CoA.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids.

-

Analysis: Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled triacylglycerol using a scintillation counter.

-

Data Analysis: Calculate the percentage of DGAT2 inhibition for each concentration of the derivative and determine the IC50 value.

Signaling Pathway Visualization

Caption: GPR109A signaling pathway in adipocytes.

Cancer

Certain nicotinic acid derivatives have demonstrated promising anticancer activity, primarily by targeting key pathways involved in tumor growth and angiogenesis.

Key Target and Mechanism

VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Mechanism: Specific nicotinic acid derivatives have been designed to act as inhibitors of the VEGFR-2 kinase domain. By binding to the ATP-binding site of the receptor, these compounds block its autophosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor angiogenesis.

Data Presentation

| Derivative | Cancer Cell Line | Assay Type | IC50 |

| Compound 5c | HCT-15 | Cytotoxicity (MTT) | 0.068 µM (VEGFR-2 inhibition)[6] |

| Compound 6 | HCT-116 | Cytotoxicity (MTT) | 9.3 µM[7] |

| Compound 6 | HepG-2 | Cytotoxicity (MTT) | 7.8 µM[7] |

| Compound 16c | MCF-7 | Cytotoxicity (MTT) | 2.1 µM[8] |

| Compound 16c | HepG2 | Cytotoxicity (MTT) | 4.61 µM[8] |

| Compound 16c | HCT-116 | Cytotoxicity (MTT) | 4.05 µM[8] |

| Compound 16c | - | VEGFR-2 Inhibition | 0.24 µM[8] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture and Seeding: Culture cancer cells in appropriate media and seed them into 96-well plates at a predetermined density. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the nicotinic acid derivative for a specified period (e.g., 48-72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[3][9][10][11][12]

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

-

Assay Setup: In a 96-well plate, add the reaction buffer, a specific peptide substrate for VEGFR-2, and the nicotinic acid derivative at various concentrations.

-

Enzyme Addition: Add recombinant human VEGFR-2 enzyme to initiate the kinase reaction.

-

ATP Addition: Add ATP to the wells to start the phosphorylation of the substrate.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®) or an antibody-based method that detects the phosphorylated peptide.[13][14]

-

Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.

Workflow Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Peptide against Mycobacterium Tuberculosis That Activates Autophagy Is an Effective Treatment for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. benchchem.com [benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

2-(Phenylthio)nicotinic Acid: A Technical Whitepaper on its Chemical Properties, Synthesis, and Therapeutic Potential

Disclaimer: This document provides a technical overview of 2-(Phenylthio)nicotinic acid based on available scientific literature. It is intended for researchers, scientists, and drug development professionals. Contrary to the initial query, current scientific evidence does not classify this compound as a vitamer of vitamin B3. Vitamin B3 vitamers, such as nicotinic acid, nicotinamide, and nicotinamide riboside, are precursors to the essential coenzymes NAD and NADP.[1][2] this compound is a synthetic derivative of nicotinic acid and its biological roles are distinct.

Introduction

This compound is a sulfur-containing heterocyclic compound derived from nicotinic acid.[3] While not a vitamin B3 vitamer, it has garnered interest in medicinal chemistry as a scaffold for the synthesis of novel therapeutic agents.[3][4] This technical guide consolidates the current understanding of its chemical properties, synthesis, and reported biological activities, providing a resource for researchers exploring its potential in drug discovery.

Physicochemical Properties

This compound is an off-white to pale yellow crystalline powder.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 35620-72-5 | [3] |

| Molecular Formula | C₁₂H₉NO₂S | [3] |

| Molecular Weight | 231.27 g/mol | [3] |

| Purity | ≥94% | [3] |

| Appearance | Off-white to pale yellow crystalline powder | [3] |

| MDL Number | MFCD00052110 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives has been described in the literature, often as a precursor for more complex molecules with potential biological activity. A common application is in the synthesis of 2-(phenylthio) benzoylarylhydrazone derivatives.

Synthesis of 2-(Phenylthio) benzoylarylhydrazone Derivatives

A representative experimental protocol for the synthesis of 2-(phenylthio) benzoylarylhydrazone derivatives from a related precursor, 2-(Phenylthio)benzoic acid, is detailed below. This highlights the utility of the 2-(phenylthio) scaffold.

Materials:

-

2-(Phenylthio)benzoic acid (1)

-

Methanol

-

Hydrazine hydrate

-

Corresponding aldehydes

-

Absolute ethanol

-

Hydrochloric acid (catalyst)

-

10% aqueous solution of sodium bicarbonate

Instrumentation:

-

FT-IR Spectrometer (e.g., Nicolet FT-IR Magna 550)

-

¹H-NMR Spectrometer

-

Mass Spectrometer (e.g., Finnigan-MAT TSQ-70)

-

Elemental Analyzer (e.g., Perkin Elmer Model 240-c)

Procedure:

-

Esterification: Methyl 2-(phenylthio)benzoate (2) is prepared via the esterification of 2-(Phenylthio)benzoic acid (1).

-

Hydrazide Formation: The key intermediate, 2-(phenylthio)benzoic acid hydrazide (3), is prepared from the reaction of hydrazine hydrate with compound 2.

-

Condensation: Target compounds (4a-4h) are synthesized by the acid-catalyzed condensation of hydrazide 3 with corresponding aldehydes. A mixture of hydrazide 3 (4.1 mmol) and the appropriate aldehyde (4.3 mmol) in absolute ethanol (40 mL) is stirred at room temperature for 2 to 3 hours in the presence of two drops of hydrochloric acid as a catalyst.

-

Work-up and Isolation: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a 10% aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water (20 mL), and crystallized from a suitable solvent to yield the final 2-(phenylthio) benzoylarylhydrazone derivatives.[4]

Caption: Synthesis workflow for 2-(phenylthio) benzoylarylhydrazone derivatives.

Biological Activity and Therapeutic Potential

While not a vitamin, this compound and its derivatives have been investigated for other pharmacological activities.

Antimycobacterial Activity

A series of 2-(phenylthio) benzoylarylhydrazone derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H₃₇Rv.[4] The results for the most active compounds are summarized below.

| Compound | Analogue | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) | Selectivity Index (SI) |

| 4f | 5-Nitro-2-furyl | 2.92 | 7.57 | 0.39 |

| 4g | 5-Nitro-2-thienyl | 3.11 | 2.96 | 1.05 |

These findings suggest that the 2-(phenylthio) scaffold can be a valuable starting point for the development of novel antimycobacterial agents.[4]

Potential as an Intermediate in Drug Development

The chemical structure of this compound, featuring a phenylthio-nicotinic acid moiety, makes it a useful intermediate for the synthesis of sulfur-containing heterocycles and for the development of pharmaceutical leads.[3] Its derivatives have also been explored for their analgesic and anti-inflammatory properties.[5]

Caption: Potential applications of the this compound scaffold.

Signaling Pathways

Currently, there is no available literature detailing the specific signaling pathways through which this compound or its derivatives exert their biological effects. Further research is required to elucidate the mechanisms of action for its observed antimycobacterial and potential anti-inflammatory activities.

Conclusion

This compound is a synthetic derivative of nicotinic acid with distinct properties and is not a vitamin B3 vitamer. Its primary role in the scientific literature is that of a versatile chemical intermediate for the synthesis of novel heterocyclic compounds. The demonstrated antimycobacterial activity of its derivatives highlights a promising avenue for future research and development in the pursuit of new treatments for tuberculosis. Further investigation into its mechanism of action and other potential therapeutic applications is warranted.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Vitamin B3 - Wikipedia [en.wikipedia.org]

- 3. a1prolab.com [a1prolab.com]

- 4. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]